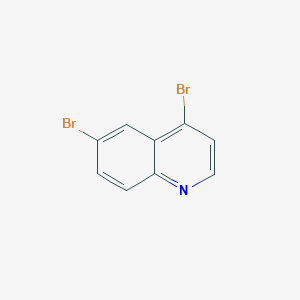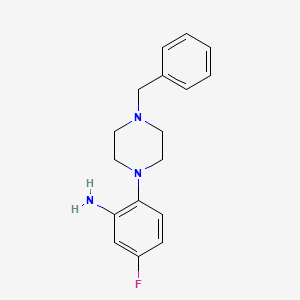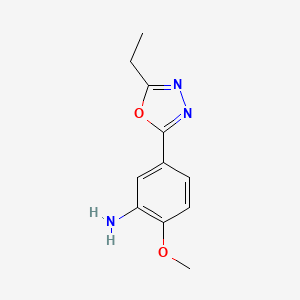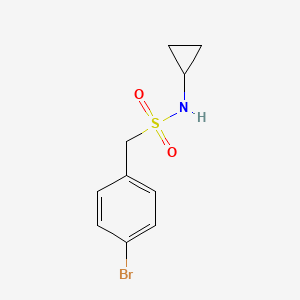
4,6-Dibromoquinoline
Overview
Description
4,6-Dibromoquinoline is a heterocyclic aromatic compound with a molecular formula of C9H6Br2N. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of a variety of heterocyclic compounds. This compound is a colorless solid that is insoluble in water, but soluble in polar organic solvents. It has a melting point of 147-148°C and a boiling point of 285-286°C.
Scientific Research Applications
1. Antimalarial Applications
- 8-Aminoquinoline Therapy for Latent Malaria : 8-Aminoquinoline derivatives, which are structurally related to 4,6-Dibromoquinoline, have been pivotal in the fight against malaria. These compounds have shown effectiveness against latent malaria and have been integral in understanding the therapeutic principles for improved practices in malaria treatment (Baird, 2019).
2. Anticancer Properties
- Repurposing Chloroquine and Hydroxychloroquine : Chloroquine (CQ) and hydroxychloroquine (HCQ), which are 4-aminoquinoline antimalarial agents, have shown promise in cancer therapy. Studies have indicated their potential in sensitizing tumor cells to various drugs, enhancing the therapeutic activity against cancer (Verbaanderd et al., 2017).
3. Neuroprotective Effects
- 4-Anilinoquinazolines as Apoptosis Inducers : Derivatives of 4-Anilinoquinazolines, which are structurally similar to this compound, have been investigated for their potential in inducing apoptosis and showing efficacy in anticancer treatments, especially those that require high blood-brain barrier penetration (Sirisoma et al., 2009).
4. Molecular Studies and Drug Synthesis
- Synthesis and Applications in Drug Development : The development and synthesis of this compound and its derivatives have been key in advancing drug development. Their role in synthesizing new compounds for various medical applications, including antimalarials and potentially anticancer agents, is significant (Şahin et al., 2008).
5. Antifungal and Antivirulence Activity
- Novel Antifungal Agents : A study identified a dibromoquinoline compound with broad-spectrum antifungal activity against species like Candida and Aspergillus. It suggests that the compound operates through a unique mechanism targeting metal ion homeostasis, offering a new approach in antifungal treatments (Mohammad et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 4,6-Dibromoquinoline are related to metal ion homeostasis . Specifically, it has been found to be highly sensitive to yeast deletion strains such as cox17Δ, ssa1Δ, and aft2Δ . These strains are involved in the regulation of copper and iron homeostasis, which are essential for various biological processes .
Mode of Action
This compound interacts with its targets by affecting the homeostasis of metal ions. It has been suggested that the compound exerts its antifungal effect through a unique, previously unexploited mechanism . The exact interaction between this compound and its targets is still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in metal ion homeostasis. Disruption of these pathways can lead to a variety of downstream effects, including changes in cellular growth and function . .
Result of Action
This compound exhibits potent antifungal activity. It inhibits the growth of pertinent species of Candida (chiefly C. albicans), Cryptococcus, and Aspergillus at a concentration as low as 0.5 μg/mL . Furthermore, it interferes with the expression of two key virulence factors (hyphae and biofilm formation) involved in C. albicans pathogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, supplementing the media with either copper or iron ions reversed the strain sensitivity to this compound, suggesting that the presence of these ions in the environment can affect the compound’s action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4,6-Dibromoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit potent antifungal and antivirulence activity by targeting metal ion homeostasis . The compound interacts with metal ions, disrupting their balance within the cell, which can inhibit the growth and virulence of certain pathogens. Additionally, this compound has been shown to bind to specific proteins, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation. Furthermore, this compound has been observed to impact cellular metabolism by interfering with metabolic pathways and enzyme activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to metal ions, disrupting their homeostasis within the cell. This binding can inhibit the activity of metal-dependent enzymes, leading to a cascade of effects on cellular processes. Additionally, this compound can interact with specific proteins, either inhibiting or activating their function. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound resulting in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and antivirulence activity. At higher doses, toxic or adverse effects can occur. These effects may include cellular toxicity, organ damage, or systemic toxicity. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. These changes can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The localization of the compound can determine its specific effects on cellular processes .
Properties
IUPAC Name |
4,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCNDCRRXDSYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590612 | |
| Record name | 4,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-13-6 | |
| Record name | 4,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)




![1-[(4-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B1287877.png)
